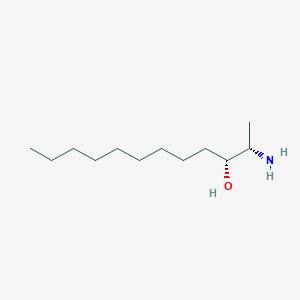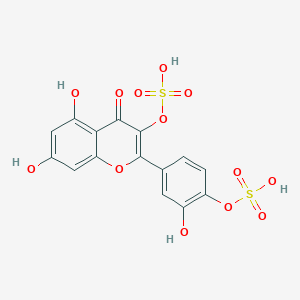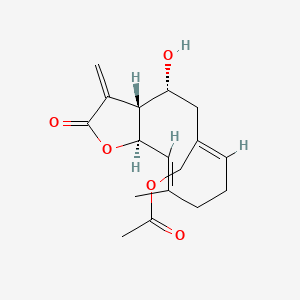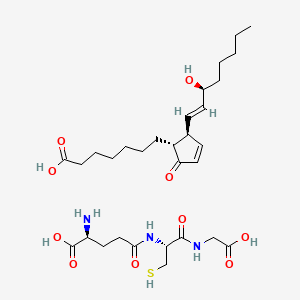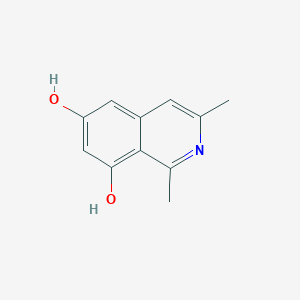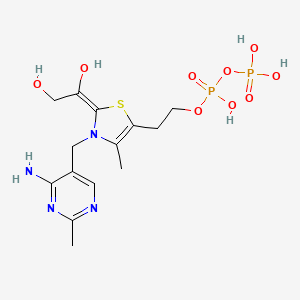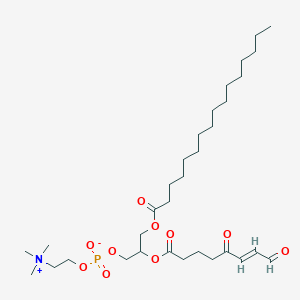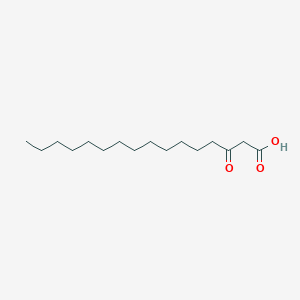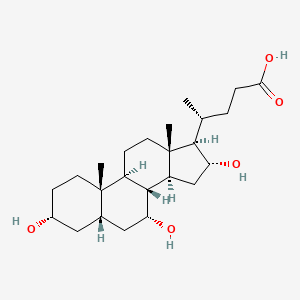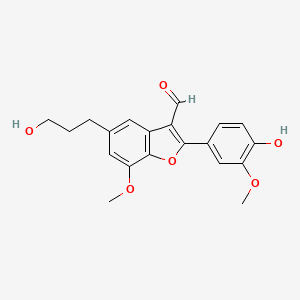
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde is a natural product found in Salvia miltiorrhiza with data available.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
- A derivative of this compound exhibited moderate antibacterial activity against plant pathogens like Rhodococcus fascians, suggesting potential applications in agriculture and horticulture (Noviany et al., 2020).
- Analogues of this compound, structurally related to the phytoalexin vignafuran, have shown antifungal activity, indicating their potential in developing new antifungal agents (Carter et al., 1978).
Anticancer and Antioxidant Properties
- Certain derivatives have demonstrated respectable cytotoxicity against cancer cell lines like A375 melanoma, highlighting their potential in cancer research and therapy (Noviany et al., 2020).
- Some novel compounds containing this molecule have exhibited antioxidant properties, suggesting their utility in addressing oxidative stress-related disorders (Hassanien et al., 2022).
Impact on Adipogenic Differentiation
- Derivatives of this compound have been studied for their effects on adipocyte differentiation, indicating potential applications in obesity and metabolic disorder research (Sung et al., 2010).
Synthesis and Structural Applications
- There have been advancements in the synthesis of this compound and its derivatives, which are essential for exploring its varied applications (Hutchinson et al., 1997).
- Its incorporation into polymers and composites has been investigated, demonstrating its potential in material science and engineering (Kubo et al., 2005).
Propriétés
Formule moléculaire |
C20H20O6 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-11,21,23H,3-4,7H2,1-2H3 |
Clé InChI |
PHJUPBDWRVMJQA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OC(=C2C=O)C3=CC(=C(C=C3)O)OC)CCCO |
SMILES canonique |
COC1=CC(=CC2=C1OC(=C2C=O)C3=CC(=C(C=C3)O)OC)CCCO |
Synonymes |
2-(3'-methoxy-4'-hydroxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-benzo(b)furan-3-carbaldehyde 5-(3'-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)benzo(b)furan-3-carbaldehyde XH-14 XH-14 compound XH14 compound |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(4-Chloro-2-nitrophenyl)-1-piperazinyl]phenol](/img/structure/B1238776.png)
